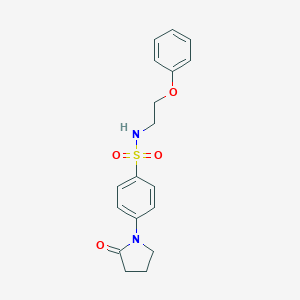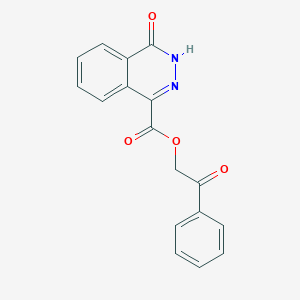
1-(2,6-Dimethyl-4-tetrazol-1-yl-benzenesulfonyl)-1,2,3,4-tetrahydro-quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,6-Dimethyl-4-tetrazol-1-yl-benzenesulfonyl)-1,2,3,4-tetrahydro-quinoline is a chemical compound that has been widely used in scientific research. It belongs to the class of tetrazole-containing quinolines and has shown promising results in various biological assays.
作用機序
The mechanism of action of 1-(2,6-Dimethyl-4-tetrazol-1-yl-benzenesulfonyl)-1,2,3,4-tetrahydro-quinoline involves the inhibition of various enzymes and receptors. It has been shown to inhibit the activity of protein kinase C by binding to its catalytic domain. Additionally, it has been reported to inhibit the activity of phosphodiesterase by binding to its active site. This compound has also been shown to inhibit the production of pro-inflammatory cytokines by macrophages.
Biochemical and Physiological Effects
1-(2,6-Dimethyl-4-tetrazol-1-yl-benzenesulfonyl)-1,2,3,4-tetrahydro-quinoline has been shown to have various biochemical and physiological effects. It has been reported to have anti-inflammatory and antitumor properties. Additionally, it has been shown to inhibit the production of pro-inflammatory cytokines by macrophages. This compound has also been shown to inhibit the activity of protein kinase C and phosphodiesterase, which play crucial roles in cell signaling pathways.
実験室実験の利点と制限
The advantages of using 1-(2,6-Dimethyl-4-tetrazol-1-yl-benzenesulfonyl)-1,2,3,4-tetrahydro-quinoline in lab experiments include its ability to inhibit various enzymes and receptors, its anti-inflammatory and antitumor properties, and its ability to inhibit the production of pro-inflammatory cytokines by macrophages. However, its limitations include its potential toxicity and its limited solubility in aqueous solutions.
将来の方向性
There are several future directions for research involving 1-(2,6-Dimethyl-4-tetrazol-1-yl-benzenesulfonyl)-1,2,3,4-tetrahydro-quinoline. One direction is to investigate its potential as an anticancer agent. Another direction is to study its effects on different cell signaling pathways. Additionally, its potential as a therapeutic agent for inflammatory diseases can be explored. Further research can also be conducted to improve its solubility in aqueous solutions and reduce its potential toxicity.
Conclusion
In conclusion, 1-(2,6-Dimethyl-4-tetrazol-1-yl-benzenesulfonyl)-1,2,3,4-tetrahydro-quinoline is a chemical compound that has shown promising results in various biological assays. Its ability to inhibit various enzymes and receptors, its anti-inflammatory and antitumor properties, and its ability to inhibit the production of pro-inflammatory cytokines by macrophages make it a valuable compound for scientific research. Further research is needed to explore its potential as a therapeutic agent for various diseases.
合成法
The synthesis of 1-(2,6-Dimethyl-4-tetrazol-1-yl-benzenesulfonyl)-1,2,3,4-tetrahydro-quinoline involves the reaction of 2,6-dimethyl-4-nitrobenzenesulfonyl chloride with sodium azide in the presence of triethylamine to form 2,6-dimethyl-4-azido-benzenesulfonyl chloride. This intermediate is then reacted with 1,2,3,4-tetrahydroquinoline in the presence of a palladium catalyst to form the desired product.
科学的研究の応用
1-(2,6-Dimethyl-4-tetrazol-1-yl-benzenesulfonyl)-1,2,3,4-tetrahydro-quinoline has been extensively used in scientific research due to its ability to inhibit various enzymes and receptors. It has been shown to inhibit the activity of protein kinase C, which plays a crucial role in cell signaling pathways. Additionally, it has been reported to inhibit the activity of phosphodiesterase, which is involved in the regulation of intracellular levels of cyclic nucleotides. This compound has also been shown to have anti-inflammatory and antitumor properties.
特性
分子式 |
C18H19N5O2S |
|---|---|
分子量 |
369.4 g/mol |
IUPAC名 |
1-[2,6-dimethyl-4-(tetrazol-1-yl)phenyl]sulfonyl-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C18H19N5O2S/c1-13-10-16(22-12-19-20-21-22)11-14(2)18(13)26(24,25)23-9-5-7-15-6-3-4-8-17(15)23/h3-4,6,8,10-12H,5,7,9H2,1-2H3 |
InChIキー |
SURBWMKGKVUPTL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1S(=O)(=O)N2CCCC3=CC=CC=C32)C)N4C=NN=N4 |
正規SMILES |
CC1=CC(=CC(=C1S(=O)(=O)N2CCCC3=CC=CC=C32)C)N4C=NN=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(2-phenoxyphenyl)-2-[[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]sulfanyl]acetamide](/img/structure/B299626.png)
![N-(2-oxo-2-phenylethyl)-2-{[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide](/img/structure/B299631.png)



![5-bromo-1-methyl-3'-(4-methylphenyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B299639.png)


![N-[2-ethoxy-5-(trifluoromethyl)phenyl]-4-methoxynaphthalene-1-sulfonamide](/img/structure/B299642.png)
![4-butoxy-N-[3-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B299644.png)
![1-{[1-(Phenylsulfonyl)-2-pyrrolidinyl]carbonyl}piperidine](/img/structure/B299645.png)
![4-{[(5-Bromo-2-thienyl)sulfonyl]amino}butanoic acid](/img/structure/B299647.png)